molecular formula C9H7BrN2O3 B1428771 Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate CAS No. 1301214-77-6

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Cat. No. B1428771
M. Wt: 271.07 g/mol
InChI Key: YWKSHESIUHOPDK-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

A solution of 3,4-diamino-5-bromobenzoate (1 g, 4.0 mmol) and triethylamine (0.4 g, 4.0 mmol) in dichloromethane (6 mL) was cooled to 0° C. A solution of triphosgene (1.2 g, 4.08 mmol) in dichloromethane (15 mL) was added to this solution. The reaction mixture was allowed to warm to ambient temperature and maintained for 18 hours. The reaction mass was quenched with water (3 mL) and extracted with ethyl acetate (3×10 mL). The combined organic layers were washed with aqueous saturated sodium chloride (50 mL), dried over anhydrous sodium sulfate and concentrated to obtain methyl 7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate as an off-white solid (500 mg, 45%). 1HNMR (CDCl3+DMSO-d6): δ 11.35 (s, 1H), 11.05 (s, 1H), 7.75 (s, 1H), 7.52 (s, 1H) and 3.85 (s, 3H).
Name
3,4-diamino-5-bromobenzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[CH2:13](N(CC)CC)C.Cl[C:21](Cl)([O:23]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[Br:12][C:9]1[C:10]2[NH:11][C:21](=[O:23])[NH:1][C:2]=2[CH:3]=[C:4]([C:5]([O:7][CH3:13])=[O:6])[CH:8]=1

Inputs

Step One
Name
3,4-diamino-5-bromobenzoate
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)[O-])C=C(C1N)Br
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mass was quenched with water (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous saturated sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC2=C1NC(N2)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.